3-Fluorobenzene-1-sulfinic Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzene-1-sulfinic Chloride is an organic compound with the chemical formula C6H4ClFO2S. It is a fluorinated arylsulfonyl chloride, known for its clear colorless to yellow-orange liquid form. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various fluorinated aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzene-1-sulfinic Chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with cobalt hexafluoride. The process begins by dissolving benzenesulfonyl chloride in an appropriate solvent, followed by the slow addition of cobalt hexafluoride. This reaction produces this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of inert gases like nitrogen or argon is common to prevent moisture sensitivity and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzene-1-sulfinic Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonyl fluorides.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions include:
Sulfonic acids: From oxidation reactions.
Sulfides and thiols: From reduction reactions.
Substituted aromatic compounds: From nucleophilic substitution reactions
Scientific Research Applications
3-Fluorobenzene-1-sulfinic Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated aromatic compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: It is utilized in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: The compound is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 3-Fluorobenzene-1-sulfinic Chloride exerts its effects involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzene-1-sulfinic Chloride
- 4-Fluorobenzene-1-sulfinic Chloride
- 3-Chlorobenzene-1-sulfinic Chloride
- 3-Trifluoromethylbenzene-1-sulfinic Chloride
Uniqueness
3-Fluorobenzene-1-sulfinic Chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. The presence of the fluorine atom at the meta position relative to the sulfonyl chloride group imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
1859600-17-1 |
---|---|
Molecular Formula |
C6H4ClFOS |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
3-fluorobenzenesulfinyl chloride |
InChI |
InChI=1S/C6H4ClFOS/c7-10(9)6-3-1-2-5(8)4-6/h1-4H |
InChI Key |
UKKVTWZJRLQGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.